3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride

Catalog No.
S810289
CAS No.
1258640-03-7
M.F
C9H11ClN2O2
M. Wt
214.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one ...

CAS Number

1258640-03-7

Product Name

3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride

IUPAC Name

3-(2-aminoethyl)-1,3-benzoxazol-2-one;hydrochloride

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

InChI

InChI=1S/C9H10N2O2.ClH/c10-5-6-11-7-3-1-2-4-8(7)13-9(11)12;/h1-4H,5-6,10H2;1H

InChI Key

ZIPJKXNKWAYKMA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCN.Cl

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCN.Cl

3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride is a chemical compound with the molecular formula C9_9H10_10N2_2O2_2 and a molecular weight of 182.19 g/mol. It features a benzoxazole ring structure, which is known for its diverse biological activities. The compound is typically presented as a hydrochloride salt, enhancing its solubility in aqueous environments, which is beneficial for various applications, especially in medicinal chemistry .

The chemical reactivity of 3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride can be attributed to the presence of both the amino and the carbonyl functional groups. It can undergo several types of reactions:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation Reactions: The carbonyl group can participate in acylation reactions, forming amides or esters when reacted with acyl chlorides or anhydrides.
  • Cyclization Reactions: Under certain conditions, this compound may also participate in cyclization reactions to form more complex structures.

This compound exhibits notable biological activities, including:

  • Antimicrobial Properties: Studies have shown that derivatives of benzoxazole compounds possess antimicrobial effects against various pathogens.
  • Anticancer Activity: Some research indicates that compounds with similar structures may inhibit cancer cell proliferation by interfering with cellular signaling pathways.
  • Neuroprotective Effects: There is evidence suggesting that benzoxazole derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating potential use in neurodegenerative disease treatments .

Several synthesis methods have been reported for 3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride:

  • Condensation Reaction: This method typically involves the condensation of an appropriate amino compound with a suitable carbonyl compound under acidic or basic conditions.
  • Cyclization Method: Starting from o-aminophenol and an appropriate aldehyde or ketone, cyclization can be achieved through heating or using catalysts to promote the formation of the benzoxazole ring.
  • Reduction Reactions: Reduction of nitro or other functional groups on related compounds can yield this specific hydrochloride salt .

3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride has several applications:

  • Pharmaceutical Development: It serves as a scaffold for developing new drugs due to its biological activity.
  • Chemical Research: Utilized in laboratories for synthesizing other complex organic molecules.
  • Diagnostic Agents: Potential use in diagnostic applications due to its interaction with biological systems .

Interaction studies involving 3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride have focused on its binding affinity to various biological targets. Key findings include:

  • Protein Binding Studies: The compound shows significant binding to proteins involved in drug metabolism and transport, which could influence its pharmacokinetics.
  • Receptor Interaction: Research indicates potential interactions with neurotransmitter receptors, suggesting implications for neurological applications .

Several compounds share structural similarities with 3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride. Here are some notable examples:

Compound NameStructure CharacteristicsBiological ActivityUnique Features
6-(1-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochlorideSimilar benzoxazole core but different amino substitutionAntimicrobial and anticancer propertiesDifferent substitution pattern affects activity profile
5-(Aminoethyl)-1,3-benzothiazole hydrochlorideBenzothiazole instead of benzoxazoleAntimicrobial activityThiazole ring may confer different biological properties
4-(Aminobenzyl)-1H-pyrazole hydrochloridePyrazole ring structureAnticancer effectsPyrazole offers distinct reactivity compared to benzoxazole

These comparisons highlight the unique structural features of 3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride that may contribute to its specific biological activities and potential applications in medicinal chemistry .

Dates

Last modified: 08-16-2023

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